molecular formula C8H9FO B13209121 4-(1-Fluoroethyl)phenol

4-(1-Fluoroethyl)phenol

Cat. No.: B13209121
M. Wt: 140.15 g/mol
InChI Key: KSUWGSLUPURGAF-UHFFFAOYSA-N
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Description

4-(1-Fluoroethyl)phenol is an organic compound with the molecular formula C8H9FO It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group The presence of a fluoroethyl group at the para position of the phenol ring distinguishes this compound from other phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Fluoroethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-bromoethylbenzene, the fluoroethyl group can be introduced using a fluorinating agent such as potassium fluoride (KF) under appropriate conditions. The reaction typically requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution.

Another method involves the direct fluorination of 4-ethylphenol using a fluorinating reagent such as Selectfluor. This reaction is usually carried out in the presence of a catalyst and under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Fluoroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reactions include halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-(1-Fluoroethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: this compound is used in the production of specialty chemicals, including polymers and resins. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 4-(1-Fluoroethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of a fluoroethyl group.

    4-Chlorophenol: Similar structure but with a chlorine atom instead of a fluoroethyl group.

Uniqueness

4-(1-Fluoroethyl)phenol is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

4-(1-fluoroethyl)phenol

InChI

InChI=1S/C8H9FO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,1H3

InChI Key

KSUWGSLUPURGAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)F

Origin of Product

United States

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